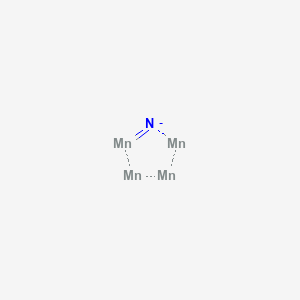
2-(1,2,2-Trideuterioethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange reaction, where ethenylpyridine is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,2-Trideuterioethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of deuterated pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Deuterated pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine compounds.
Scientific Research Applications
2-(1,2,2-Trideuterioethenyl)pyridine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated materials for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,2,2-Trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,2-Trideuterioethenyl)benzene: Another deuterated compound with similar isotopic properties.
2-(1,2,2-Trideuterioethenyl)thiophene: A sulfur-containing analog with comparable applications in research.
Uniqueness
2-(1,2,2-Trideuterioethenyl)pyridine is unique due to its nitrogen-containing heterocyclic structure, which makes it particularly valuable in studying nitrogen-related biochemical processes. Its deuterated form provides distinct advantages in tracing and analyzing reaction mechanisms, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C7H7N |
|---|---|
Molecular Weight |
108.16 g/mol |
IUPAC Name |
2-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2/i1D2,2D |
InChI Key |
KGIGUEBEKRSTEW-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C1=CC=CC=N1)[2H] |
Canonical SMILES |
C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)




![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)


![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)




